2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
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Overview
Description
2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of the imidazo[1,2-a]pyridine moiety in this compound makes it a significant candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often include the use of solvents such as chloroform (CHCl3) and reagents like bromine (Br2) and iodine (I2) for halogenation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Halogenation reactions involve the substitution of hydrogen atoms with halogens like bromine and iodine.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Hydrogen gas (H2) and catalysts like palladium on carbon (Pd/C).
Substitution: Bromine (Br2) and iodine (I2) in solvents like chloroform (CHCl3).
Major Products
The major products formed from these reactions include various halogenated derivatives of the imidazo[1,2-a]pyridine moiety, which exhibit significant biological activity .
Scientific Research Applications
2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist for human Resolvin D1 Receptor DRV1, which plays a role in pro-resolving functions . This interaction helps in modulating inflammatory responses and promoting the resolution of inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Known for its antimicrobial properties.
Zolimidine: An antiulcer drug containing the imidazo[1,2-a]pyridine moiety.
Zolpidem: A medication for the treatment of insomnia, also containing the imidazo[1,2-a]pyridine structure.
Uniqueness
2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide stands out due to its unique combination of the imidazo[1,2-a]pyridine scaffold with a fluorinated benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15FN4O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-fluoro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15FN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26) |
InChI Key |
CYWOOJLHRVQQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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